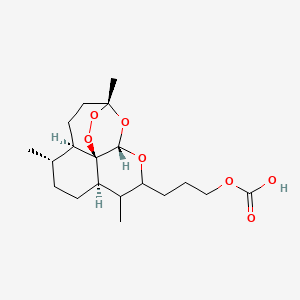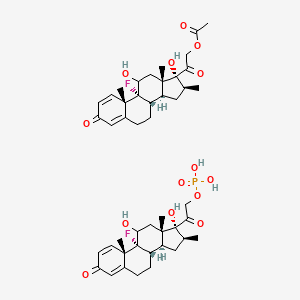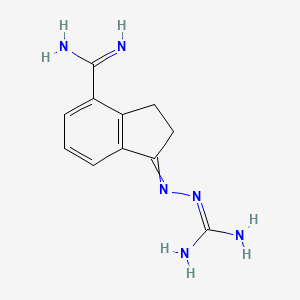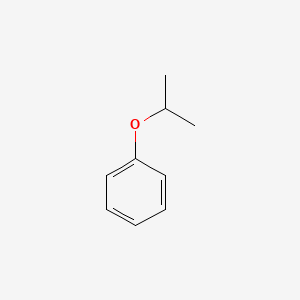
イソプロポキシベンゼン
概要
説明
科学的研究の応用
Isopropoxybenzene has several scientific research applications:
Polymerization and End-Quenching: It is used in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations, allowing for direct chain-end functionalization.
Catalyst Studies: Research has explored its role in modifying Hoveyda–Grubbs-like catalysts, showing potential for potent metathesis catalysts.
Photoswitching Studies: Isopropoxybenzene derivatives have been studied for their ability to undergo photoswitching using green and blue light, which is significant for biological applications.
Sensor Development: It has been investigated for developing sensors for dihydroxybenzene isomers.
作用機序
Target of Action
Isopropoxybenzene, also known as Isopropoxy Benzene Guanidine (IBG), primarily targets multidrug-resistant (MDR) bacteria . It has shown efficient antibacterial activity against both Gram-positive and Gram-negative pathogens .
Mode of Action
IBG interacts with its targets by binding to phosphatidylglycerol and cardiolipin, components of the bacterial cytoplasmic membrane . This interaction triggers damage to the cytoplasmic membrane, leading to the dissipation of proton motive force and accumulation of intracellular ATP . When combined with low levels of colistin, IBG enhances bacterial outer membrane permeability and increases the accumulation of reactive oxygen species .
Biochemical Pathways
The primary biochemical pathway affected by IBG involves the disruption of the bacterial cytoplasmic membrane . This disruption leads to downstream effects such as the dissipation of proton motive force and the accumulation of intracellular ATP . The combination of IBG with colistin also leads to an increase in the accumulation of reactive oxygen species .
Pharmacokinetics
A study has identified potential metabolic pathways and metabolites of ibg in rat liver microsomes . The metabolic pathways of IBG in the rat liver microsomes involved O-dealkylation, oxygenation, cyclization, and hydrolysis . Hydroxylation was identified as the main metabolic pathway of IBG in the liver microsomes .
Result of Action
The result of IBG’s action is the efficient antibacterial activity against Gram-positive pathogens and Gram-negative pathogens with permeabilized outer membranes . It has been suggested that IBG is a promising adjuvant of colistin, providing an alternative approach to address the prevalent infections caused by MDR Gram-negative pathogens .
Action Environment
It is known that the antibacterial activity of ibg can be enhanced when combined with colistin
準備方法
Isopropoxybenzene can be synthesized through the reaction of isopropyl alcohol with chlorobenzene in the presence of a basic catalyst . The reaction conditions typically involve heating the mixture to facilitate the formation of isopropoxybenzene. Industrial production methods may vary, but the fundamental reaction remains the same, utilizing isopropyl alcohol and chlorobenzene as the primary reactants .
化学反応の分析
Isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: Isopropoxybenzene can be oxidized to form corresponding phenolic compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert isopropoxybenzene to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common for isopropoxybenzene.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of isopropoxybenzene typically yields nitroisopropoxybenzene .
類似化合物との比較
特性
IUPAC Name |
propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNMJJNWXVKJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181834 | |
| Record name | Isopropyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-16-4 | |
| Record name | (1-Methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2741-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl phenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


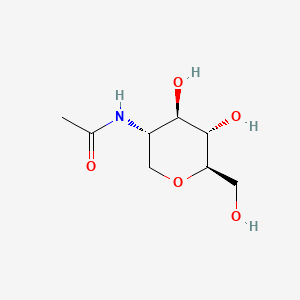
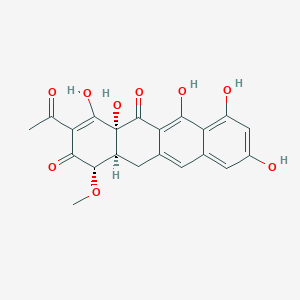
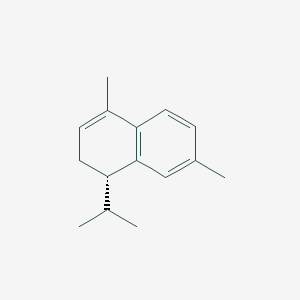
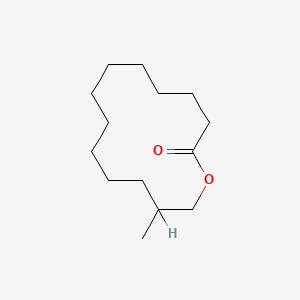
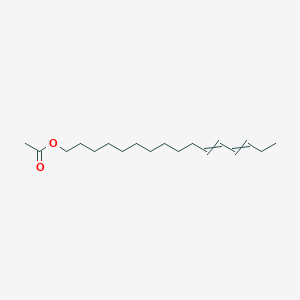
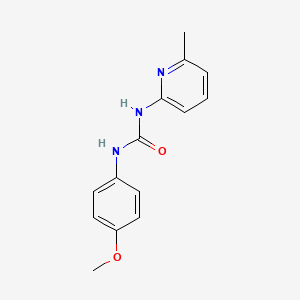
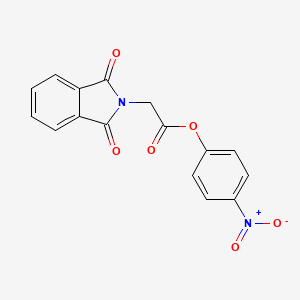

![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)


